Methyl 3-(4-cyanophenyl)propanoate
Description
Significance in Advanced Organic Synthesis and Precursor Chemistry
The significance of Methyl 3-(4-cyanophenyl)propanoate in advanced organic synthesis stems from the reactivity of its two primary functional groups: the methyl ester and the aromatic nitrile (cyano group). These groups serve as reactive handles for a variety of chemical modifications, positioning the compound as a valuable precursor for the synthesis of target molecules in pharmaceutical and materials science.
The ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-cyanophenyl)propionic acid chemguide.co.uksigmaaldrich.comchemspider.com. This transformation is a common step in synthesis to enable further reactions, such as amidation, to form a wide range of amide derivatives. The hydrolysis is typically achieved by heating the ester with a dilute acid like hydrochloric acid or an alkali solution such as sodium hydroxide (B78521) chemguide.co.uk.
The cyano group is also a versatile functional moiety. It can be hydrolyzed to a carboxylic acid under more vigorous conditions or, more significantly, be reduced to a primary amine (-(CH₂)NH₂). The resulting compound, Methyl 3-(4-aminophenyl)propanoate, is itself a useful intermediate, known to participate in reactions like oxidation and substitution smolecule.comsigmaaldrich.com. The conversion of a nitrile to an amine is a key transformation in the synthesis of many biologically active compounds and pharmaceutical intermediates researchgate.net. This dual reactivity allows for sequential or selective modifications, providing a pathway to complex molecules with diverse functionalities. For instance, the core structure is found in various key pharmaceutical intermediates, highlighting the importance of this chemical scaffold researchgate.netgoogle.comresearchgate.net.
Overview of Propanoate Derivatives in Interdisciplinary Academic Endeavors
Propanoate (or propionate) derivatives, particularly arylpropanoic acids and their esters, represent a broad class of compounds with significant impact across multiple scientific disciplines, most notably in medicinal chemistry and pharmacology. Research into these derivatives has revealed a wide spectrum of biological activities.
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) patsnap.com. Beyond their well-known analgesic and anti-inflammatory effects, research has expanded to explore their potential as antibacterial, anticonvulsant, and anticancer agents patsnap.com. The versatility of the propanoate scaffold allows for structural modifications that can tune the compound's biological activity. For example, novel propanamide derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines nih.gov.
In the field of antimicrobial research, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus uni.lunih.govresearchgate.net. These findings underscore the potential of propanoate derivatives in developing new therapeutic agents to combat infectious diseases. The synthesis of these compounds often involves reactions such as the Friedel-Crafts reaction, showcasing the integration of classic organic chemistry techniques with modern drug discovery efforts uni.lunih.gov.
Table 2: Research Findings on Propanoate Derivatives
| Research Area | Derivative Class | Key Findings |
|---|---|---|
| Pharmacology | Arylpropionic acid derivatives | Exhibit broad biological activity including analgesic, anti-inflammatory, antibacterial, and anticancer properties. patsnap.com |
| Oncology | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Showed a wide spectrum of antiproliferative activity against various cancer cell lines. nih.gov |
| Antimicrobial | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Demonstrate good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. uni.lunih.govresearchgate.net |
The continued exploration of propanoate derivatives in these interdisciplinary fields highlights their importance as privileged structures in the design and synthesis of new functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNCCUCPOZUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557526 | |
| Record name | Methyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75567-85-0 | |
| Record name | Methyl 4-cyanobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75567-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to Methyl 3 4 Cyanophenyl Propanoate and Its Analogs
Established Reaction Pathways for Core Propanoate Skeleton Formation
The construction of the fundamental 3-arylpropanoate framework is a critical step in the synthesis of methyl 3-(4-cyanophenyl)propanoate. This involves the formation of both the ester linkage and the carbon-carbon bond connecting the phenyl and propanoate moieties, as well as the introduction of the cyano group onto the aromatic ring.
Esterification Strategies for Methyl Propanoate Linkages
A primary and straightforward method for forming the methyl ester is the Fischer esterification of the corresponding carboxylic acid, 3-(4-cyanophenyl)propanoic acid. libretexts.orgbyjus.comsigmaaldrich.com This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727). byjus.comchemguide.co.uk The use of a strong acid catalyst, such as sulfuric acid or tosic acid, is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. libretexts.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of methanol is often used, or water is removed as it is formed. byjus.commasterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid. libretexts.orgmasterorganicchemistry.com
Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.orgmasterorganicchemistry.com
Elimination of a water molecule to form a protonated ester. libretexts.org
Deprotonation to yield the final ester product. libretexts.orgmasterorganicchemistry.com
Carbon-Carbon Bond-Forming Reactions for Phenyl and Propanoate Moiety Construction
The Heck reaction represents a powerful tool for constructing the carbon-carbon bond between the aromatic ring and the propanoate side chain. mdpi.comorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. mdpi.com For the synthesis of a 3-arylpropanoate, an aryl halide (such as 4-bromobenzonitrile) can be reacted with an acrylate (B77674) ester (like methyl acrylate) in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction is known for its high regioselectivity, typically affording the trans-isomer. organic-chemistry.org
Recent advancements have also explored variations of the Heck reaction, such as the reductive Heck reaction, which can lead to saturated products like 3-arylpropanoates directly. mdpi.com Another approach involves the in-situ generation of the required alkene for the Heck coupling from more readily available starting materials. nih.gov
Directed Cyanation Methodologies in Aryl Propanoate Synthesis
The introduction of the cyano group onto the aromatic ring is a key transformation. Several classical and modern methods are available for this purpose.
The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring. numberanalytics.comnumberanalytics.combyjus.com This reaction involves the diazotization of a primary aromatic amine (e.g., an aniline (B41778) derivative) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. numberanalytics.commasterorganicchemistry.comnih.gov The mechanism is believed to proceed through a free radical pathway involving an aryl radical intermediate. byjus.commasterorganicchemistry.com
Hydrocyanation of an appropriate alkene precursor, such as a vinylarene, offers a direct method for introducing the cyano group and forming the propionitrile (B127096) structure simultaneously. chemrxiv.orgwikipedia.org This reaction typically requires a catalyst, often based on nickel complexes, to facilitate the addition of hydrogen cyanide across the double bond. wikipedia.orgrsc.orgtue.nl Enantioselective versions of this reaction have also been developed using chiral ligands. chemrxiv.orgwikipedia.org
Advanced Synthetic Transformations and Catalytic Protocols
Modern synthetic chemistry has seen the development of highly efficient and selective catalytic methods for the synthesis of complex molecules like this compound. Palladium-catalyzed reactions, in particular, have become indispensable tools in this regard.
Metal-Catalyzed Coupling Reactions in Cyanophenyl Propanoate Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles and their derivatives. numberanalytics.comresearchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov
Palladium catalysts are highly effective for the cyanation of aryl halides and pseudohalides. researchgate.netrsc.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the aryl nitrile. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by using specific cyanide sources like zinc cyanide or by employing co-catalysts. researchgate.netnih.gov Recent developments have focused on creating more robust and active catalyst systems, including the use of heterogeneous catalysts like Pd/C, which simplifies product purification. organic-chemistry.org
Asymmetric palladium-catalyzed reactions have also emerged as a powerful strategy for the enantioselective synthesis of chiral α-arylglycine derivatives, which share structural similarities with the target compound. frontiersin.orgnih.gov These reactions often involve multicomponent approaches, where an arylboronic acid, an amine source, and a glyoxylic acid derivative are coupled in the presence of a chiral palladium catalyst to generate the desired product with high enantioselectivity. frontiersin.orgnih.govnih.gov While not directly applied to this compound itself, these methodologies highlight the potential for developing asymmetric syntheses of related chiral propanoate derivatives.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Fischer Esterification | 3-(4-Cyanophenyl)propanoic acid, Methanol | H₂SO₄ or other acid catalyst | This compound |
| Heck Reaction | 4-Bromobenzonitrile, Methyl acrylate | Palladium catalyst, Base | Methyl 3-(4-cyanophenyl)acrylate |
| Sandmeyer Reaction | 4-Aminobenzenepropanoic acid derivative | NaNO₂, HCl, CuCN | 3-(4-Cyanophenyl)propanoic acid derivative |
| Rosenmund-von Braun Reaction | 4-Bromo-3-phenylpropanoate derivative | CuCN | This compound |
| Palladium-Catalyzed Cyanation | Methyl 3-(4-bromophenyl)propanoate | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | This compound |
Copper-Mediated Synthetic Routes
Copper-catalyzed reactions represent a cost-effective and versatile alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. chemistryviews.org While direct copper-catalyzed synthesis of this compound is not extensively documented, related copper-catalyzed cross-coupling reactions provide a strong basis for its potential synthesis. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for the synthesis of diaryl ethers under mild conditions using picolinic acid as a ligand, demonstrating the utility of copper in coupling aryl halides with nucleophiles. mit.edu
A plausible and efficient route for synthesizing the target molecule and its analogs involves the copper-catalyzed conjugate addition of an aryl group to an acrylate derivative. Another relevant strategy is the copper-catalyzed coupling of aryl halides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS), which serves as a masked sulfinate. This approach, which works under mild, base-free conditions with substoichiometric amounts of a copper salt, highlights copper's efficacy in forming aryl-carbon bonds. nih.govnih.gov Although this specific reaction yields a sulfone, the underlying principle of copper-mediated arylation of a three-carbon chain is applicable.
Furthermore, copper catalysts have been effectively used for the synthesis of nitriles from corresponding alcohols. For example, p-bromobenzonitrile can be prepared from 4-bromo-alpha-phenethyl alcohol using a copper salt catalyst and ammonium (B1175870) carbonate in an organic solvent under oxygen pressure. google.com This demonstrates the utility of copper in transformations relevant to the cyano-substituted aromatic ring of the target molecule.
Table 1: Examples of Copper-Catalyzed Reactions Relevant to Aryl Propanoate Synthesis
| Catalyst/Ligand System | Substrates | Product Type | Key Features |
| CuI / Picolinic Acid | Aryl Halide, Phenol (B47542) | Diaryl Ether | Mild conditions, tolerates various functional groups. mit.edu |
| CuCl / 3-(Diphenylphosphino)propanoic acid | Aryl Iodide, Imidazole | N-arylimidazole | High yields, efficient C-N bond formation. rhhz.net |
| Copper(II) acetate (B1210297) / dppb | Aryl Boronic Acid, Nitroarene | Diarylamin | Mild conditions, broad functional group tolerance. chemistryviews.org |
| Copper Salt | 4-bromo-alpha-phenethyl alcohol, (NH₄)₂CO₃ | p-bromobenzonitrile | Utilizes an alcohol precursor to form the nitrile group. google.com |
| Substoichiometric Copper Salt | Aryl Iodide, SMOPS | Masked Aryl Sulfinate | Mild, base-free conditions. nih.govnih.gov |
Transition Metal-Free Catalysis in Related Systems
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals to reduce costs and environmental impact. nih.gov Transition-metal-free arylation reactions often rely on the generation of aryl radicals or the use of hypervalent iodine reagents. researchgate.netbeilstein-journals.org
One notable strategy involves the thermal generation of aryl radicals from shelf-stable triarylbismuthines. These radicals can then be trapped by suitable partners to form new C-C bonds. This method is advantageous due to its simplicity, proceeding by simply heating the reagents in air. nih.govbeilstein-journals.org Another approach utilizes diaryliodonium salts as arylating agents, which can react with a variety of nucleophiles under metal-free conditions. researchgate.netbeilstein-journals.org For instance, the arylation of quinoxalin-2(1H)-ones has been achieved at room temperature using diaryliodonium tetrafluoroborates in the presence of a base. researchgate.net
While direct application to this compound is a developing area, these methods offer a promising green alternative to traditional cross-coupling reactions for the synthesis of 3-arylpropanoates.
Table 2: Selected Transition-Metal-Free Arylation Methods
| Aryl Source | Reaction Type | Key Features |
| Triarylbismuthines | Thermal Radical Generation | Simple heating in air, no special apparatus required. nih.govbeilstein-journals.org |
| Diaryliodonium Salts | Electrophilic Arylation | Mild conditions, applicable to late-stage functionalization. researchgate.netbeilstein-journals.org |
| Aryl Halides / Arylstannanes | LiCl-Promoted Cross-Coupling | Anhydrous conditions, good yields for electron-poor arenes. nih.gov |
Chemoenzymatic and Stereoselective Syntheses of Chiral Propanoate Analogs
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthetic methods. Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, are particularly powerful.
Lipase-Catalyzed Enantioselective Transformations
Lipases are a class of enzymes widely used in organic synthesis due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. mdpi.com A primary application is in the kinetic resolution of racemic mixtures. In the context of chiral propanoate analogs, lipases can be used to selectively acylate or hydrolyze a racemic alcohol or ester, respectively, yielding two enantiomerically enriched products.
For example, the kinetic resolution of racemic 3-aryl alkanoic acid esters can be achieved through enantioselective hydrolysis catalyzed by various lipases, such as those from Candida antarctica or Pseudomonas fluorescens. almacgroup.comucc.ie This process yields a chiral acid and the unreacted chiral ester with high enantiomeric excess. Similarly, racemic 1-aryl-3-chloropropan-1-ols have been successfully resolved via lipase-catalyzed enantiomer-selective acylation. researchgate.net The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity (E-value). mdpi.comnih.gov
Table 3: Lipase-Catalyzed Kinetic Resolutions of Propanoate-Related Structures
| Lipase Source | Substrate Type | Transformation | Outcome |
| Candida antarctica Lipase B | Racemic ethyl 3-phenylbutanoate | Hydrolysis | (R)-3-phenylbutanoic acid and (S)-ethyl 3-phenylbutanoate. almacgroup.comucc.ie |
| Pseudomonas fluorescens Lipase | Racemic 3-chloro-1-arylpropan-1-ols | Acylation | (S)-alcohol and (R)-acetate. researchgate.net |
| Aspergillus niger Lipase | Racemic aryloxy-propan-2-yl acetates | Hydrolysis | (R)-alcohol and remaining (S)-acetate. mdpi.com |
| Pseudomonas cepacia Lipase | Racemic secondary alcohols | Acetylation | (R)-acetates and (S)-alcohols. mdpi.com |
Asymmetric Induction and Chiral Auxiliary Strategies
Asymmetric induction involves the use of a chiral element to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. ddugu.ac.in A common strategy is the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recovered. ddugu.ac.inresearchgate.net
Evans' oxazolidinone auxiliaries are a well-known example. researchgate.net An achiral propionyl group can be attached to a chiral oxazolidinone. Deprotonation then forms a chiral enolate, which can react with an electrophile (like an alkyl halide or an aldehyde) from a specific face due to steric hindrance from the auxiliary. This process allows for the creation of new stereocenters with a high degree of control. researchgate.netresearchgate.net Another approach involves using chiral reagents or catalysts directly in the reaction, such as in the Sharpless asymmetric epoxidation of allylic alcohols, which creates chiral epoxides that can be precursors to chiral propanoates. youtube.com
Multi-Component Reactions and Cascade Cyclization Processes Incorporating Propanoate Units
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgnih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. Several classical MCRs, such as the Ugi and Passerini reactions, can be adapted to incorporate propanoate-like structures. organic-chemistry.orgnih.gov
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. chim.it An intramolecular Heck reaction, for instance, can initiate a cascade process. The initial carbopalladation of an alkene can be followed by further coupling reactions or nucleophilic trapping to build complex cyclic systems. chim.it While the Heck reaction itself is typically palladium-catalyzed, the concept of designing cascade sequences is a powerful tool in modern synthesis. wikipedia.orgorganic-chemistry.orgrsc.orgyoutube.com These strategies could be envisioned to construct complex heterocyclic systems appended to a 3-(4-cyanophenyl)propanoate core.
Precursor and Intermediate Syntheses in the Context of this compound
The synthesis of this compound relies on the availability of key precursors. A logical retrosynthetic analysis suggests that the molecule can be constructed from a C3-propenyl synthon and an aryl component, or by modifying a pre-existing phenylpropanoate skeleton.
A primary precursor for the aromatic portion is 4-cyanobenzaldehyde (B52832) . This compound can be synthesized through various methods, including the oxidation of 4-methylbenzonitrile, which itself can be prepared from the liquid-phase amination of p-xylene. guidechem.com Another route to 4-cyanobenzaldehyde involves the formylation of cyanobenzene derivatives. Alternatively, 4-bromobenzonitrile serves as a valuable precursor for cross-coupling reactions. It can be synthesized from p-bromobenzaldehyde via an oxime intermediate, followed by dehydration. guidechem.comprepchem.com Another method involves the dehydration of 4-bromobenzamide (B181206) using reagents like trifluoromethanesulfonic anhydride. tcichemicals.com
The three-carbon propanoate chain is typically introduced using methyl acrylate . Industrially, methyl acrylate is produced by the esterification of acrylic acid with methanol. wikipedia.org Alternative syntheses include the one-step reaction of methyl acetate with formaldehyde (B43269) over a suitable catalyst or the nickel tetracarbonyl-catalyzed hydrocarboxylation of acetylene (B1199291) in the presence of methanol. acs.orggoogle.comprepchem.com
A plausible synthetic route to this compound is the Mizoroki-Heck reaction, which couples an aryl halide (like 4-bromobenzonitrile) with methyl acrylate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Table 4: Synthesis of Key Precursors
| Precursor | Starting Material(s) | Reagents/Method |
| 4-Cyanobenzaldehyde | p-Xylene | Liquid-phase amination, then oxidation. guidechem.com |
| 4-Bromobenzonitrile | p-Bromobenzaldehyde | Hydroxylamine hydrochloride, then formic acid. guidechem.com |
| 4-Bromobenzonitrile | 4-Bromobenzamide | Trifluoromethanesulfonic anhydride, triethylamine. tcichemicals.com |
| Methyl Acrylate | Acrylic Acid, Methanol | Acid-catalyzed esterification. wikipedia.org |
| Methyl Acrylate | Methyl Acetate, Formaldehyde | Cs–P/γ-Al₂O₃ catalyst. acs.org |
Preparation of Aryl-Substituted Propanoic Acid Derivatives
The formation of the 3-arylpropanoate skeleton is a key step in the synthesis of this compound. Various established organic reactions can be employed to achieve this, primarily through the formation of a carbon-carbon bond between the aromatic ring and the propanoate side chain.
One prominent method is the Michael addition reaction . This approach typically involves the reaction of a nucleophilic aryl species with an α,β-unsaturated carbonyl compound like methyl acrylate. For instance, a synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596) involves the reaction of 2,6-di-tert-butyl phenol with methyl acrylate, catalyzed by an inorganic base such as sodium methoxide. google.com This process proceeds through a Michael addition followed by an H-1,5 migration to yield the final product. google.com While this example illustrates the synthesis of a substituted analog, the principle can be adapted for the synthesis of other aryl-propanoates.
Another significant strategy is the Friedel-Crafts type hydroarylation . This reaction involves the addition of an arene across the carbon-carbon double bond of a propenoic acid or its ester. The reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This transformation highlights a powerful method for directly coupling aromatic systems to the propanoate chain. nih.gov
The table below summarizes various synthetic approaches to aryl-substituted propanoate derivatives, providing insight into the conditions and potential yields.
Table 1: Synthetic Approaches to Aryl-Substituted Propanoates
| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| Michael Addition | 2,6-Di-tert-butyl phenol, Methyl acrylate | Sodium methoxide | Initial temp: 60-75°C, then 120°C | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate | google.com |
Functional Group Interconversions on the Cyanophenyl Moiety
The cyanophenyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. thieme-connect.de These reactions allow for the synthesis of a wide range of derivatives with different chemical properties. The nitrile group is reactive toward nucleophiles and can be converted into several other important functional groups. thieme-connect.dechemistrysteps.com
Hydrolysis: The cyano group can be hydrolyzed to either a carboxylic acid or a carboxamide. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, which proceeds through an intermediate imidic acid that tautomerizes to an amide, followed by hydrolysis of the amide to the carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis similarly proceeds via an amide intermediate to yield a carboxylate salt. chemistrysteps.com
Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which converts the nitrile into the corresponding aminomethyl group. chemistrysteps.comvanderbilt.edu Alternatively, using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. vanderbilt.edu
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds. researchgate.net These reactions expand the synthetic utility of the cyanophenyl moiety beyond simple functional group interconversions.
The table below details key functional group interconversions possible on the cyanophenyl group.
Table 2: Functional Group Interconversions of the Cyanophenyl Moiety
| Transformation | Reagents/Conditions | Resulting Functional Group | Ref. |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) | chemistrysteps.com |
| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | Carboxylate Salt (-COO⁻) | chemistrysteps.com |
| Reduction to Amine | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | chemistrysteps.comvanderbilt.edu |
| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | Aldehyde (-CHO) | vanderbilt.edu |
Elucidation of Reaction Mechanisms and Mechanistic Investigations
Fundamental Reaction Pathways Involving the Methyl Ester Functionality
The methyl ester group in Methyl 3-(4-cyanophenyl)propanoate is a key reactive site, primarily undergoing nucleophilic acyl substitution. The two principal reaction pathways are hydrolysis and transesterification.
Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield 3-(4-cyanophenyl)propanoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is generally slow and requires heating with a dilute acid like hydrochloric or sulfuric acid. chemguide.co.uk To ensure the reaction goes to completion, a large excess of water is used. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This method is more common and involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon. This reaction is essentially irreversible because the resulting carboxylate ion is deprotonated in the basic medium, making it unreactive towards the alcohol.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Reduction: The methyl ester group can be reduced to a primary alcohol.
Using Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. libretexts.org The mechanism involves nucleophilic attack by a hydride ion on the carbonyl carbon, followed by the departure of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate. libretexts.org
Using Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgacs.org However, its reactivity can be enhanced. For instance, a sodium borohydride–THF–methanol system has been used to reduce aromatic methyl esters to their corresponding alcohols. ias.ac.in Lithium borohydride is another reagent that can selectively reduce esters in the presence of other functional groups like carboxylic acids and nitriles. harvard.edu
Detailed Mechanisms of Cyanophenyl Group Transformations, Including Nucleophilic and Reduction Reactions
The cyanophenyl group of this compound offers distinct reactivity, centered around the cyano (nitrile) moiety and the aromatic ring.
Nucleophilic Reactions of the Cyano Group:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to produce a carboxylic acid. This is a common transformation in organic synthesis. chemrevise.org
Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, organometallic reagents can add to the nitrile to form ketones after hydrolysis.
Nucleophilic Aromatic Substitution: While the cyano group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, it facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to it. However, such reactions are less common for this specific compound compared to transformations of the ester or nitrile group itself. Studies on similar molecules, like 4-cyanophenyl 4-nitrophenyl carbonate, show that the 4-cyanophenyl group can act as a leaving group (nucleofuge) in nucleophilic substitution reactions. lookchem.comresearchgate.net
Reduction of the Cyano Group: The nitrile group can be reduced to a primary amine.
Catalytic Hydrogenation: This is a widely used method for nitrile reduction, often employing catalysts like Raney nickel. google.com
Hydride Reductants: Lithium aluminum hydride (LiAlH₄) is also effective for reducing nitriles to primary amines. google.com The choice of reducing agent is critical to avoid affecting other functional groups. For instance, when dealing with molecules containing both a nitrile and a boronic acid, selective reduction of the nitrile can be challenging. stackexchange.com Borane-based reagents have also been utilized for the selective reduction of nitriles to amines. google.com
Mechanistic Insights into Catalytic Cycles in Propanoate Formation and Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation and derivatization of the propanoate structure. The Heck and Suzuki reactions are prominent examples.
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is instrumental in synthesizing compounds like this compound. The generally accepted catalytic cycle involves several key steps: byjus.comnumberanalytics.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (e.g., a halophenyl cyanide derivative) to form a Pd(II) complex. byjus.comnumberanalytics.com
Migratory Insertion (Syn-Addition): The alkene (e.g., methyl acrylate) coordinates to the palladium center and then inserts into the Pd-carbon bond. byjus.com
Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. youtube.com
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue. youtube.com
The specific pathway, whether neutral or cationic, can depend on the nature of the halide and ligands. libretexts.org
Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comwikipedia.org This reaction could be used to synthesize the precursor to this compound. The catalytic cycle consists of three main steps: libretexts.org
Oxidative Addition: A Pd(0) catalyst reacts with the organic halide. libretexts.org
Transmetalation: The organoboron compound transfers its organic group to the palladium complex, a step that is typically facilitated by a base. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. numberanalytics.com
Enzymatic Catalysis Principles and Biotransformation Mechanisms in Propanoate Chemistry
Enzymes offer a green and highly selective alternative for chemical transformations. Lipases and nitrilases are particularly relevant to the chemistry of this compound.
Lipase-Catalyzed Reactions: Lipases are hydrolases that act on ester bonds. scielo.br They are widely used for the hydrolysis and synthesis of esters. scielo.br
Mechanism of Hydrolysis: In an aqueous environment, lipases catalyze the hydrolysis of esters. nih.gov The mechanism involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the alcohol and form an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
Esterification: In non-aqueous or low-water environments, the reverse reaction, esterification, is favored. scielo.br
Nitrilase-Catalyzed Reactions: Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, without forming an amide intermediate. researchgate.netnih.gov
Mechanism of Action: The active site of a nitrilase typically contains a catalytic triad, often involving a cysteine residue. The cysteine thiol group acts as a nucleophile, attacking the carbon atom of the nitrile group. A series of proton transfers, facilitated by other active site residues, leads to the formation of a tetrahedral intermediate. This intermediate is then hydrolyzed by water molecules to release the carboxylic acid and ammonia, regenerating the enzyme. researchgate.net Plant nitrilases, for example, are involved in processes like cyanide detoxification. ruhr-uni-bochum.de
Computational Chemistry Approaches to Reaction Mechanism Verification and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting outcomes, and optimizing reaction conditions. numberanalytics.com
Heck Reaction: DFT calculations have been extensively used to study the Heck reaction mechanism. researchgate.netacs.orgacs.org These studies can provide detailed energy profiles of the entire catalytic cycle, identifying the rate-determining steps and the structures of intermediates and transition states. elsevierpure.com For example, DFT can help understand the influence of different ligands on the reaction's efficiency and selectivity by modeling their electronic and steric effects. numberanalytics.com
Enzymatic Reactions: Molecular modeling and quantum mechanics/molecular mechanics (QM/MM) methods are employed to study enzyme-catalyzed reactions. These approaches can model the enzyme's active site and the substrate's binding mode. For instance, in lipase-catalyzed hydrolysis, computational methods can help rationalize the observed enantioselectivity by comparing the energies of the transition states for the different enantiomers. nih.gov For nitrilases, computational studies can elucidate the detailed steps of nitrile hydrolysis within the enzyme's active site.
Applications As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The chemical reactivity inherent in both the nitrile and the methyl propanoate functionalities, coupled with the stability of the phenyl ring, allows for a range of chemical transformations. This makes Methyl 3-(4-cyanophenyl)propanoate a useful starting point for the synthesis of intricate organic structures.
Construction of Nitrogen-Containing Heterocyclic Systems and Scaffolds
Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. frontiersin.orgscience.govnih.govmdpi.comcymitquimica.com The nitrile group of this compound is a key functional group for the construction of such rings. For instance, the nitrile can undergo cyclization reactions with appropriate reagents to form various heterocyclic systems. While specific examples detailing the direct cyclization of this compound are not extensively documented in publicly available research, the reactivity of the nitrile group is well-established in organic synthesis. For example, it can participate in reactions to form pyridines, pyrazines, and other nitrogen-containing heterocycles. nih.gov The ester group can also be involved in cyclization reactions, such as the Dieckmann cyclization, to form cyclic ketones. mdpi.com
One general strategy involves the reduction of the nitrile to a primary amine, which can then react intramolecularly with the ester or a derivative to form a lactam, a common heterocyclic motif. Alternatively, the nitrile can react with dinucleophiles to construct five- or six-membered rings. The synthesis of substituted 2,3-dihydro-1H-pyrroles through an addition-cyclization-decarboxylation cascade of isocyanoalkenes demonstrates a modern approach to heterocycle synthesis that highlights the utility of nitrile-containing precursors. organic-chemistry.org The potential for this compound to serve as a substrate in similar transformations is an area of interest for synthetic chemists.
Derivatization to Non-Canonical Amino Acid Analogs and Peptide Oligomers
Non-canonical amino acids (ncAAs) are valuable tools in chemical biology and drug discovery, offering novel structures and functions when incorporated into peptides and proteins. nih.govmdpi.com The structure of this compound lends itself to conversion into β-amino acid analogs.
A study on the synthesis of the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid, a closely related derivative, highlights this potential. researchgate.net In this research, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and the enantiomers were separated using an enzymatic resolution. researchgate.net The resulting enantiomerically pure amino acids were then protected with Boc and Fmoc groups, preparing them for potential use in solid-phase peptide synthesis. mdpi.comresearchgate.net This demonstrates a clear pathway for the derivatization of the this compound scaffold into valuable chiral building blocks for peptide and peptidomimetic synthesis. The introduction of such ncAAs can lead to peptides with enhanced stability, altered conformation, and novel biological activities. nih.gov
| Derivative | Description | Potential Application | Reference |
| (R)-3-amino-3-(4-cyanophenyl)propanoic acid | An enantiomerically pure non-canonical amino acid. | Building block for peptide synthesis. | researchgate.net |
| (S)-3-amino-3-(4-cyanophenyl)propanoic acid | An enantiomerically pure non-canonical amino acid. | Building block for peptide synthesis. | researchgate.net |
| Boc-protected 3-amino-3-(4-cyanophenyl)propanoic acid | N-protected amino acid suitable for peptide synthesis. | Incorporation into peptide chains. | researchgate.net |
| Fmoc-protected 3-amino-3-(4-cyanophenyl)propanoic acid | N-protected amino acid suitable for peptide synthesis. | Incorporation into peptide chains. | researchgate.net |
Assembly of Polyfunctionalized Organic Architectures
The term "polyfunctionalized organic architectures" refers to complex molecules with multiple functional groups, often with defined spatial arrangements. This compound serves as a foundational element for the construction of such molecules. The nitrile and ester groups can be selectively and sequentially modified, and the aromatic ring can be subjected to electrophilic substitution reactions to introduce further complexity.
While specific, complex architectures derived directly from this compound are not widely reported, its use as an intermediate in the synthesis of more elaborate molecules is a recurring theme in chemical literature. The ability to build upon this relatively simple starting material makes it an attractive option for synthetic chemists aiming to create novel and complex molecular frameworks. mdpi.commdpi.com The synthesis of complex heterocyclic steroids and other intricate natural product analogs often relies on the strategic use of such versatile building blocks. mdpi.combeilstein-journals.org
Contribution to Pharmaceutical and Agrochemical Synthesis Research
The structural motifs accessible from this compound are relevant to the design and synthesis of new bioactive compounds for pharmaceutical and agrochemical applications.
Role in the Synthesis of Bioactive Compounds and Drug Precursors
The utility of this compound as a precursor is highlighted by its connection to pharmaceutically relevant molecules. A structurally related compound, Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate, has been identified as an impurity in the potent synthetic opioid, Remifentanil. smolecule.comlgcstandards.com This indicates that the core structure is a viable scaffold for the development of compounds targeting the central nervous system. The synthesis of such piperidine-containing structures often involves the reaction of a piperidine (B6355638) derivative with a propanoate side chain, a transformation for which this compound could be a suitable starting material after appropriate modifications.
Furthermore, research into the biological activity of derivatives of similar structures has shown promise. For example, organotin(IV) carboxylate complexes derived from 3-(4-cyanophenyl)-2-methylacrylic acid have been synthesized and shown to possess antibacterial and antifungal activities. bohrium.com This suggests that derivatives of this compound could also exhibit interesting biological properties.
Investigation of Analogues as Potential Therapeutic Agents
The exploration of analogues of this compound has yielded compounds with a range of biological activities. By modifying the core structure, researchers have developed new molecules with potential therapeutic applications.
For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a similar propane (B168953) backbone, have been synthesized and screened for their antioxidant and anticancer activities. nih.gov Some of these compounds exhibited significant antioxidant activity, in some cases greater than the well-known antioxidant ascorbic acid, and also showed cytotoxicity against human glioblastoma and breast cancer cell lines. nih.gov
In another line of research, amidrazone derivatives have been investigated for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. mdpi.com The synthesis of these compounds often involves the transformation of a nitrile group, a key feature of this compound. These studies demonstrate that the structural framework of this compound is a promising starting point for the development of new therapeutic agents.
| Compound Class | Biological Activity | Potential Therapeutic Area | Reference |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant, Anticancer | Cancer, Oxidative stress-related diseases | nih.gov |
| Amidrazone derivatives | Antimicrobial, Antitumor, Anti-inflammatory | Infectious diseases, Cancer, Inflammatory disorders | mdpi.com |
| Organotin(IV) carboxylates of 3-(4-cyanophenyl)-2-methylacrylic acid | Antibacterial, Antifungal | Infectious diseases | bohrium.com |
Research on Impurity Profiling in Pharmaceutical Development
The identification and control of impurities are critical aspects of pharmaceutical development to ensure the safety and efficacy of drug products. Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities. Organic impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products. This compound and its derivatives are relevant in this context as they can appear as impurities in certain active pharmaceutical ingredients (APIs).
A notable example is the case of Remifentanil, a potent, short-acting synthetic opioid. A structurally related compound, Methyl 3-(4-cyano-4-(N-phenylpropionamido)piperidin-1-yl)propanoate , has been identified as a known impurity in Remifentanil preparations. This impurity, sometimes referred to as Remifentanil Impurity N, underscores the importance of monitoring cyanophenyl-containing compounds in pharmaceutical manufacturing. The presence of such impurities necessitates the development of sensitive analytical methods for their detection and quantification.
Another instance involves the anticoagulant drug Dabigatran, where a related structure, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate , is recognized as Dabigatran impurity I. uni.lu The synthesis and characterization of these impurities are crucial for their use as reference standards in quality control processes. nih.gov
The analytical techniques employed for impurity profiling are diverse and sophisticated. High-performance liquid chromatography (HPLC) is a cornerstone for separating and quantifying impurities. Often, HPLC is coupled with mass spectrometry (LC-MS) to provide structural information for the identification of unknown impurities. google.com Stability studies of the API under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) are also performed to understand the degradation pathways and identify potential degradation products that may include compounds structurally related to this compound.
Table 1: Examples of Cyanophenyl-Containing Pharmaceutical Impurities
| Drug | Impurity Name | Chemical Name |
| Remifentanil | Remifentanil Impurity N | Methyl 3-[4-cyano-4-(N-propanoylanilino)piperidin-1-yl]propanoate researchgate.net |
| Dabigatran | Dabigatran Impurity I | Ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate uni.lu |
Utility in Functional Materials Science Research
The unique molecular architecture of this compound also lends itself to applications in materials science, where it can be used as a monomer or a precursor for the synthesis of functional polymers and advanced materials. The presence of the cyano and ester groups allows for various polymerization strategies and chemical modifications to tailor the properties of the resulting materials.
Integration into Polymer Systems and Advanced Materials
While direct polymerization of this compound) is not extensively documented in publicly available research, the integration of structurally similar cyanophenyl-containing monomers into polymer systems has been demonstrated, highlighting its potential. A pertinent example is the copolymerization of 4-cyanophenyl acrylate (B77674) (CPA) with methyl methacrylate (B99206) (MMA) . researchgate.net In this research, novel acrylic copolymers were synthesized via free radical solution polymerization. researchgate.net
The study revealed that the thermal stability of the resulting copolymers increased with a higher mole fraction of the cyanophenyl-containing monomer (CPA). researchgate.net The characterization of these copolymers was carried out using various spectroscopic techniques, as detailed in the table below.
Table 2: Characterization of Poly(CPA-co-MMA) Copolymers
| Characterization Technique | Information Obtained | Reference |
| FT-IR Spectroscopy | Confirmation of the presence of functional groups from both monomers in the copolymer structure. | researchgate.net |
| ¹H-NMR Spectroscopy | Determination of the copolymer composition by analyzing the proton signals of the respective monomers. | researchgate.net |
| ¹³C-NMR Spectroscopy | Further confirmation of the copolymer structure. | researchgate.net |
| Gel Permeation Chromatography (GPC) | Estimation of the molecular weight and polydispersity index of the copolymers. | researchgate.net |
The nitrile group (C≡N) in such polymers can also be a site for further chemical modifications, potentially leading to materials with interesting properties such as enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions.
Exploration in the Development of New Materials with Specific Properties
The incorporation of cyanophenyl groups into polymer backbones is a strategy explored for the development of new materials with specific and desirable properties. The strong dipole moment of the nitrile group can influence the intermolecular interactions within the polymer matrix, affecting properties such as dielectric constant, thermal stability, and solubility.
Research into polymers containing cyano groups has shown their potential in various applications. For instance, polymers with a high density of cyano groups have been investigated as precursors for carbon-rich materials. researchgate.net The thermal treatment of such polymers can lead to carbonization, yielding materials with interesting electronic and physical properties.
Furthermore, the cyanophenyl moiety can be a key component in the design of liquid crystalline polymers. The rigid, rod-like nature of the cyanobiphenyl group, a related structure, is a well-known mesogen that can induce liquid crystalline phases. While this compound itself is not a liquid crystal, its derivatives could potentially be designed to exhibit such properties.
The synthesis of metal complexes with ligands derived from cyanophenyl-containing molecules is another avenue of exploration. For example, the synthesis and characterization of metal complexes with Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate have been reported, with investigations into their biological activity. researchgate.net This demonstrates the utility of cyanophenyl-based building blocks in creating new functional materials where the cyano group can act as a coordination site for metal ions, leading to materials with interesting magnetic, optical, or catalytic properties.
Chemical Biology and Bio Organic Research Aspects of Methyl 3 4 Cyanophenyl Propanoate Analogs
Probing Enzyme Interactions and Modulation Using Propanoate Derivatives
Propanoate derivatives are valuable tools for investigating enzyme mechanisms and activities. The ester and nitrile functional groups present in analogs of methyl 3-(4-cyanophenyl)propanoate are susceptible to enzymatic transformation, making them suitable probes for various enzyme classes.
Hydrolases, such as proteases, esterases, and lipases, are a primary focus of such studies due to their ability to catalyze the hydrolysis of ester and amide bonds. researchgate.net The methyl ester of the propanoate chain can act as a substrate for esterases, allowing researchers to monitor enzyme activity and kinetics. By systematically modifying the structure of the cyanophenyl ring or the propanoate backbone, scientists can map the steric and electronic requirements of an enzyme's active site.
For instance, the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using Candida antarctica lipase A (CAL-A) highlights how these derivatives can be used to study and exploit enzyme stereoselectivity. researchgate.net Such biocatalytic approaches are not only useful for probing enzyme behavior but also for the efficient synthesis of chiral molecules. researchgate.netastrazeneca.com The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild, environmentally friendly reaction conditions. researchgate.netastrazeneca.com
Receptor Binding Studies and Ligand Design Principles
The design of ligands to study receptor binding is a fundamental aspect of medicinal chemistry. Analogs of this compound can be systematically modified to probe interactions with specific biological receptors. The principles of these studies involve creating a series of related compounds to establish a structure-activity relationship (SAR).
For example, researchers synthesize analogs by altering substituents on the phenyl ring, changing the length of the propanoate chain, or modifying the cyano group. These new molecules are then tested for their ability to bind to a target receptor. Competition binding assays, often using a radiolabeled or fluorescently tagged version of a known ligand, are employed to determine the binding affinity of the new analogs. nih.gov The results of these assays, typically expressed as dissociation constants (K_d) or IC₅₀ values, help to identify the key structural features required for potent and selective receptor binding. nih.gov
Fluorescent tags can be attached to the core scaffold to create probes for studying receptor localization and dynamics on the surface of cells using techniques like fluorescence microscopy. nih.gov This approach allows for the direct visualization of ligand-receptor interactions in a biological context.
Table 1: Conceptual Ligand Design Principles for Cyanophenyl Propanoate Analogs This table illustrates hypothetical modifications and their potential impact on receptor binding, based on common medicinal chemistry principles.
| Modification to Core Scaffold | Rationale | Potential Outcome |
|---|---|---|
| Addition of a hydroxyl group to the phenyl ring | Introduce a hydrogen bond donor/acceptor | Increased binding affinity if the receptor has a complementary residue. |
| Replacing the cyano group with a carboxyl group | Change from a neutral to an acidic group | May form ionic bonds with basic residues in the receptor pocket. |
| Extending the propanoate chain to a butanoate | Increase steric bulk and hydrophobicity | May improve binding if the receptor pocket is large and hydrophobic. |
Investigation of In Vitro and In Vivo Biological Activities of Cyanophenyl Propanoate Analogs
Phenylpropanoids and related phenolic compounds are widely recognized for their potential health benefits, including anti-inflammatory and anti-cancer properties. nih.govnih.govnih.gov These activities are often attributed to their ability to modulate key signaling pathways involved in disease progression. nih.govnih.gov
Anti-inflammatory Activity: The anti-inflammatory effects of phenylpropanoid derivatives are often linked to their ability to inhibit pro-inflammatory enzymes and transcription factors. nih.govmdpi.com For instance, compounds like cinnamaldehyde have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two key mediators of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com The mechanism often involves the suppression of pathways such as nuclear factor-κB (NF-κB), a major regulator of inflammatory gene expression. mdpi.commdpi.comfrontiersin.org A related compound, Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, has also been investigated for its potential anti-inflammatory effects. smolecule.com
Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC₅₀ Value | Source |
|---|---|---|---|
| 2'-hydroxycinnamaldehyde (HCA) | Inhibition of NO production in RAW 264.7 cells | 8 mM | mdpi.com |
Anti-cancer Activity: Many natural and synthetic compounds with a phenylpropanoid-like structure have demonstrated significant anti-cancer potential. nih.govmdpi.commdpi.com Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that feed tumors). nih.govmdpi.com
For example, certain trimethoxyphenyl-based analogs have shown potent cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov These compounds were found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Similarly, procyanidins, which are polyphenolic compounds, have been shown to suppress the proliferation of various cancer cells by modulating pathways involving NF-κB and the tumor suppressor gene PTEN. frontiersin.orgnih.gov Research into Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate suggests it may also possess anticancer properties. smolecule.com
Table 3: Cytotoxic Activity of Trimethoxyphenyl Analogs against HepG2 Cancer Cells
| Compound | Description | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| Compound 9 | N-phenyl triazinone derivative | 1.38 | nih.gov |
| Compound 10 | N-pyridoyl triazinone derivative | 2.52 | nih.gov |
| Compound 11 | N-phenylthiazolyl triazinone derivative | 3.21 | nih.gov |
The search for new antimicrobial agents is a global health priority, and cyanophenyl propanoate analogs and related structures have been explored for this purpose.
Anti-bacterial Activity: Derivatives of 3-phenylpropanoic acid have demonstrated significant and selective antibacterial activities. nih.gov For instance, chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete showed notable activity against Escherichia coli and Staphylococcus aureus. nih.gov The incorporation of different functional groups and substituents on the phenyl ring can greatly influence the potency and spectrum of activity. mdpi.comnih.gov Hydrazone-based 3-((4-hydroxyphenyl)amino)propanoic acid derivatives containing heterocyclic substituents have shown broad-spectrum activity against both Gram-positive and Gram-negative pathogens. mdpi.com
Table 4: Antibacterial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Compound 1 | E. coli | 16 µg/mL | nih.gov |
| Compound 2 | E. coli | 32 µg/mL | nih.gov |
Anti-fungal Activity: The antifungal potential of related compounds has also been investigated. New derivatives of 3,4-dichloroisothiazol-5-yl and 4-methyl-1,2,3-thiadiazol-5-yl ureas containing a 2-cyanophenyl substituent were synthesized and tested for their protective properties on cucumber and pepper leaves infected with Botrytis cinerea (gray mold). researchgate.net One compound showed effective inhibition of gray mold development on cucumber leaves, with an efficacy comparable to the commercial fungicide tiadinil. researchgate.net Other studies have shown that amine cyanoborane derivatives with nitrile groups exhibit potent activity against important human pathogenic fungi, including strains resistant to conventional drugs like fluconazole. nih.gov
Table 5: Protective Antifungal Activity of Cyanophenyl Urea Derivatives on Cucumber Leaves
| Compound | Infection Area (cm²) | Inhibition Degree (%) | Source |
|---|---|---|---|
| Compound 1 | 0.69 ± 0.23 | 96.50 ± 0.01 | researchgate.net |
| Compound 2 | 1.40 ± 0.25 | 92.91 ± 0.02 | researchgate.net |
| Tiadinil (Standard) | 1.84 ± 0.34 | 90.70 ± 0.03 | researchgate.net |
Biocatalytic Applications in Propanoate Chemistry
Biocatalysis, the use of enzymes to perform chemical reactions, has become a powerful tool in organic synthesis for its efficiency and sustainability. researchgate.netastrazeneca.com In the context of propanoate chemistry, enzymes are used to create complex chiral molecules and perform specific chemical transformations under mild conditions. researchgate.net
The cyano group is a versatile functional group that can be transformed into amines, amides, and carboxylic acids. The biotransformation of nitriles using enzymes offers a significant advantage over traditional chemical methods, which often require harsh conditions. researchgate.net
Microbial whole-cell catalysts containing nitrile hydratase and amidase enzyme systems, such as those from Rhodococcus species, are highly effective for these transformations. researchgate.net These enzymatic systems can hydrolyze β-amino nitriles, such as derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid, to the corresponding β-amino amides and acids with high enantioselectivity. researchgate.net This process is crucial for the asymmetric synthesis of β-amino acids, which are important building blocks for pharmaceuticals. researchgate.netnih.gov The mild, enzymatic reaction conditions are particularly beneficial when the molecule contains other sensitive functional groups. researchgate.net
For example, the biotransformation of N-protected β-amino nitriles has been successfully carried out using whole cells of Rhodococcus sp. R312 and Rhodococcus erythropolis NCIMB 11540. researchgate.net This demonstrates the utility of biocatalysis in preparing optically pure amino acids from cyanophenyl propanoate precursors.
Enzyme-Mediated (De)carboxylation Reactions on Aromatic Substrates
Enzymatic (de)carboxylation reactions represent a greener and more selective alternative to traditional chemical methods for the modification of aromatic compounds. nih.govmdpi.com These biocatalytic processes operate under mild conditions and can achieve high levels of specificity, which is often challenging to accomplish with conventional synthetic chemistry. nih.gov The enzymes involved in these transformations are broadly categorized based on their cofactor requirements and the position on the aromatic ring where the reaction occurs.
Key enzyme families involved in the (de)carboxylation of aromatic substrates include:
Prenylated FMN-dependent Decarboxylases (UbiD-like enzymes): This recently discovered family of enzymes utilizes a modified flavin cofactor to catalyze the (de)carboxylation of a broad range of aromatic and unsaturated carboxylic acids. rsc.orgrsc.org These enzymes are of significant interest for their ability to act on otherwise unreactive carbon centers. rsc.org
Metal-dependent ortho-Benzoic Acid Decarboxylases: These enzymes typically require a metal cofactor and are specific for the removal or addition of a carboxyl group at the ortho position to a hydroxyl group on a phenolic substrate. nih.gov
Phenolic Acid Decarboxylases: This group of metal-independent enzymes mediates the side-chain decarboxylation of para-hydroxystyrene-type substrates. nih.gov
Pyridoxal-5'-phosphate (PLP)-dependent Decarboxylases: While primarily known for their role in amino acid metabolism, some PLP-dependent enzymes can also catalyze the decarboxylation of aromatic amino acids. nih.govnih.gov
The substrate scope of these enzymes is a critical aspect of their utility in biocatalysis. Research has shown that many of these enzymes can accept a range of substrates beyond their natural physiological targets. For instance, ferulic acid decarboxylase (FDC), a UbiD-like enzyme, has been shown to catalyze H/D exchange on a variety of small aromatic molecules, indicating a broader interaction potential than its decarboxylation activity might suggest. rsc.orgrsc.org
Despite the expanding knowledge of these enzymatic systems, there is currently no scientific literature that describes the use of this compound as a substrate for any known (de)carboxylase enzyme. The unique electronic and structural features of this compound distinguish it from the classes of molecules that have been successfully employed in these biocatalytic reactions to date.
Advanced Analytical and Spectroscopic Methodologies in Propanoate Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "Methyl 3-(4-cyanophenyl)propanoate". Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region. The protons of the ethyl chain exhibit characteristic splitting patterns: a triplet for the methylene (B1212753) group adjacent to the carbonyl and a triplet for the methylene group adjacent to the aromatic ring. The methyl protons of the ester group appear as a sharp singlet.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. docbrown.info It shows distinct resonances for the quaternary carbon of the cyano group, the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the propanoate chain, and the methyl carbon of the ester. The chemical shifts of these carbons are influenced by their local electronic environment. docbrown.info
While "this compound" itself is not chiral, NMR spectroscopy is a powerful tool for the stereochemical assignment of related chiral propanoates. nih.govresearchgate.netresearchgate.net For chiral molecules, the use of chiral derivatizing agents can create diastereomers that are distinguishable by NMR, allowing for the determination of the absolute configuration. researchgate.netresearchgate.net Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry by identifying protons that are close in space. wordpress.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to CN) | ~7.6 | ~132 |
| Aromatic CH (meta to CN) | ~7.3 | ~129 |
| -CH₂-Ar | ~3.0 | ~35 |
| -CH₂-COO- | ~2.7 | ~30 |
| -OCH₃ | ~3.7 | ~52 |
| C=O | - | ~172 |
| C≡N | - | ~118 |
| C-CN | - | ~110 |
Utilization of Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of "this compound," which aids in its identification and structural confirmation. chemcd.com Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. researchgate.net
In a typical EI mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.21 g/mol ) would be observed. chemcd.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.orgchemguide.co.uklibretexts.org For "this compound," characteristic fragments would arise from the cleavage of the propanoate side chain and the loss of the cyano group. The presence of the cyano group can lead to specific fragmentation patterns, including the loss of HCN. researchgate.net
Mass spectrometry is also invaluable for monitoring the progress of the synthesis of "this compound". nih.govwikipedia.orgnih.gov By analyzing aliquots of the reaction mixture over time, the disappearance of reactants and the appearance of the desired product can be tracked, allowing for optimization of reaction conditions. nih.gov Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of the target molecule in complex mixtures. wikipedia.orgnih.govproteomics.com.au
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
|---|---|
| 189 | [M]⁺ |
| 158 | [M - OCH₃]⁺ |
| 130 | [M - COOCH₃]⁺ |
| 116 | [C₈H₆N]⁺ |
| 103 | [C₇H₅N]⁺ |
Chromatographic Techniques (HPLC, GC, TLC) for Separation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic techniques are essential for the separation, purification, and purity assessment of "this compound".
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale purification. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be suitable for analyzing the purity of "this compound". The retention time of the compound is a characteristic property under specific chromatographic conditions.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another excellent method for purity assessment, especially for volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram will show a peak corresponding to "this compound", and the area of this peak can be used to determine its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing purity. rsc.orgmsu.edulibretexts.orglibretexts.org A spot of the compound on a TLC plate will travel a certain distance with the solvent front, and its retention factor (Rf) value is a characteristic property. libretexts.org By comparing the Rf value of the synthesized product with that of a known standard, its identity can be tentatively confirmed. The presence of multiple spots would indicate impurities. rsc.org
For chiral analogs of "this compound," specialized chromatographic techniques, particularly chiral HPLC, are employed to determine the enantiomeric excess (ee). This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Table 3: Chromatographic Methods for Analysis of this compound
| Technique | Stationary Phase | Mobile Phase (Typical) | Application |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Purity assessment, preparative purification |
| GC | Polysiloxane-based | Helium (Carrier Gas) | Purity assessment, identification (with MS) |
| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane | Reaction monitoring, purity assessment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Probes
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in "this compound". copbela.orgquora.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorption peaks for "this compound" would include:
A sharp, strong absorption band around 2220-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. fiveable.mespectroscopyonline.com
A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O (ester) stretching vibration. fiveable.mepressbooks.pubdocbrown.info
C-H stretching vibrations for the aromatic and aliphatic protons typically appear in the region of 2850-3100 cm⁻¹. docbrown.inforesearchgate.net
C-O stretching vibrations of the ester group are expected in the 1000-1300 cm⁻¹ region. quora.compressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the cyanophenyl group, a chromophore, will result in characteristic UV absorption bands. The benzene ring and the cyano group in conjugation create an extended π-system, leading to π → π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic parameters that can be used for quantitative analysis.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N Stretch | 2220 - 2260 fiveable.mespectroscopyonline.com |
| Ester | C=O Stretch | 1735 - 1750 fiveable.mepressbooks.pubdocbrown.info |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Ester | C-O Stretch | 1000 - 1300 quora.compressbooks.pub |
Computational and Theoretical Chemistry Studies in Propanoate Research
Molecular Modeling and Simulation for Conformational Analysis and Reactivity Prediction
Molecular modeling and simulation are pivotal in understanding the three-dimensional structure and dynamic behavior of molecules like Methyl 3-(4-cyanophenyl)propanoate. The spatial arrangement of atoms, or conformation, is crucial as it dictates the molecule's physical and chemical properties, including its reactivity and biological activity.
Conformational analysis of similar structures, such as phenylpropionic acids, has been successfully performed using quantum mechanical calculations. nih.gov For instance, studies on ibuprofen (B1674241), a related phenylpropionic acid, have shown a distinct relationship between the dihedral angle of the propionic acid residue and its anti-inflammatory activity. nih.gov A more open conformation was correlated with higher activity. nih.gov By analogy, molecular mechanics and quantum mechanics methods can be employed to explore the potential energy surface of this compound. This would involve rotating the single bonds, particularly between the phenyl ring and the propanoate side chain, to identify stable conformers and the energy barriers between them. Newman projections are often used to visualize these rotational conformations, such as staggered and eclipsed forms, and to understand steric hindrance between substituent groups. youtube.comyoutube.com
Reactivity prediction for aromatic compounds is another area where computational modeling excels. The reactivity of aromatic molecules in electrophilic substitution reactions can be predicted by evaluating proton affinities at different ring carbons. acs.org For substituted benzenes, the electronic effects of substituents significantly influence the rate and orientation of these reactions. numberanalytics.commsu.edu The cyano group in this compound is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. numberanalytics.com Theoretical methods, such as the calculation of Hirshfeld charges, can quantify the nucleophilic reactivity of the aromatic ring carbons and correlate well with experimentally observed reaction barriers. acs.orgnih.gov
Table 1: Predicted Reactivity Parameters for Aromatic Compounds
| Feature | Description | Relevance to this compound |
| Proton Affinities | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | Higher proton affinity at a specific ring carbon suggests it is a more likely site for electrophilic attack. |
| Hirshfeld Charges | A method for partitioning the electron density of a molecule among its constituent atoms. | Can be used as a descriptor for nucleophilic reactivity in electrophilic aromatic substitutions. acs.orgnih.gov |
| Dihedral Angle | The angle between two intersecting planes. | Key in determining the steric and electronic interactions that govern conformational stability. nih.gov |
This table is illustrative and based on general principles of computational chemistry applied to aromatic compounds.
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the electronic structure, stability, and spectroscopic properties of molecules like this compound.
The electronic structure of benzonitrile (B105546) and its derivatives has been a subject of theoretical studies. nsc.ruresearchgate.net These studies reveal how the cyano group interacts with the phenyl ring, influencing the distribution of molecular orbitals. The interaction between the π-system of the phenyl ring and the cyano group is a key feature determining the molecule's electronic properties. nsc.ru DFT calculations can provide detailed information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical parameter for molecular stability and reactivity. researchgate.net For instance, in newly designed dyes for solar cells, a smaller HOMO-LUMO gap, influenced by conjugated nitrile units, was achieved, indicating enhanced reactivity. nih.gov
Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. The vibrational frequencies in Infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netglobalresearchonline.net For nitrile compounds, the C≡N stretching frequency is a sensitive probe of the local molecular environment, including interactions like hydrogen bonding. aip.orgnih.govresearchgate.net Ab initio calculations have shown that the CN frequency shift is sensitive to such interactions. aip.orgnih.gov Similarly, UV-visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which helps in understanding the electronic transitions within the molecule. nih.govscirp.org
Table 2: Predicted Spectroscopic Data for Benzonitrile Derivatives from Computational Studies
| Spectroscopic Data | Computational Method | Predicted Information |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | C≡N stretching, C-H stretching, ring vibrations. researchgate.net |
| UV-Visible Absorption | TD-DFT | Maximum absorption wavelengths (λmax), electronic transitions (e.g., π-π*). nih.govscirp.org |
| NMR Chemical Shifts | DFT with GIAO method | 1H and 13C chemical shifts. |
This table is based on findings for benzonitrile and its derivatives, which are analogous to this compound.
Predictive Modeling for the Design of Novel Propanoate Derivatives with Desired Properties
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone in the rational design of new molecules with specific functionalities. These methods aim to establish a mathematical relationship between the chemical structure and the biological activity or physical properties of a series of compounds.
For propanoate derivatives, QSAR models have been developed to predict their activity, for example, as non-steroidal anti-inflammatory drugs (NSAIDs). jocpr.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of known active compounds, a predictive model can be built. jocpr.com This model can then be used to screen virtual libraries of novel derivatives of this compound to identify candidates with potentially enhanced or new biological activities. Software packages are available to design derivatives and calculate these descriptors. jocpr.com
The design of novel derivatives can be guided by understanding the structure-reactivity relationships. acs.org For instance, computational models can predict the regioselectivity of reactions like cyanation on aromatic rings, which is crucial for synthesizing new derivatives. acs.org These models can assess how different substituents on the phenyl ring would influence the reactivity and properties of the final molecule. pku.edu.cn
Table 3: Common Descriptors in QSAR/QSPR Studies for Propanoate Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Relates to the molecule's ability to participate in electronic interactions. researchgate.net |
| Steric | Molecular volume, Surface area, Molar refractivity | Describes the size and shape of the molecule, important for receptor fitting. |
| Hydrophobic | LogP (Partition coefficient) | Indicates the molecule's solubility and ability to cross biological membranes. nih.gov |
| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular skeleton. |
This table presents general descriptors used in QSAR/QSPR modeling.
Ligand-Protein Docking Studies and Molecular Dynamics Simulations for Bioactive Analogs
For bioactive analogs of this compound, ligand-protein docking and molecular dynamics (MD) simulations are powerful computational techniques to explore their potential biological targets and binding mechanisms.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govyoutube.com This method is widely used in drug discovery to screen large compound libraries and identify potential lead compounds. vajdalab.orgnih.gov For nitrile-containing compounds, which are present in numerous pharmaceuticals, docking studies have shown that the nitrile group can form key interactions, such as hydrogen bonds, with protein residues. nih.govnih.gov For instance, in studies of Pim-1 kinase inhibitors, the cyano group was found to form hydrogen bonds with conserved amino acids in the active site. nih.gov Docking simulations of potential bioactive analogs of this compound could identify plausible protein targets and elucidate the specific interactions, such as π-π stacking or hydrogen bonds, that stabilize the ligand-protein complex. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time. nih.govnih.gov MD simulations can reveal the flexibility of the protein and ligand, the role of water molecules in the binding site, and can be used to estimate the binding free energy of the complex. nih.gov For example, MD simulations can be used to study the stability of different binding poses predicted by docking. acs.org These simulations can also help in understanding how conformational changes in the protein might occur upon ligand binding. bonvinlab.org
Table 4: Key Outputs from Docking and MD Simulations
| Technique | Key Outputs | Relevance for Bioactive Analogs |
| Molecular Docking | Binding pose, Scoring function (binding affinity estimate), Key interacting residues | Predicts how an analog might bind to a biological target and its potential potency. youtube.comresearchgate.net |
| Molecular Dynamics | Trajectory of atomic motion, Root Mean Square Deviation (RMSD), Binding free energy (e.g., MM-PBSA) | Assesses the stability of the binding pose and provides a more accurate estimation of binding affinity. nih.govacs.org |
This table summarizes the general outputs of these computational methods.
Future Research Directions and Emerging Trends in Methyl 3 4 Cyanophenyl Propanoate Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic pathways for valuable compounds like Methyl 3-(4-cyanophenyl)propanoate. chemistryjournals.net Traditional organic syntheses often rely on hazardous reagents and volatile, toxic solvents, contributing to environmental concerns. chemistryjournals.net The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer solvents and renewable feedstocks, are providing a framework for more eco-friendly production methods. chemistryjournals.netnih.gov
Future research in this area is likely to focus on several key strategies:
Alternative Solvents: A shift away from conventional organic solvents towards greener alternatives like water, ionic liquids, and supercritical fluids is anticipated. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net Deep eutectic solvents, which are mixtures of compounds that form a liquid with a lower melting point, are also being explored as environmentally benign reaction media. rsc.org
Renewable Feedstocks: Investigating the use of renewable resources to replace petroleum-based starting materials is a critical research avenue. nih.gov This could involve biocatalytic processes that convert biomass-derived precursors into key intermediates.
Energy Efficiency: The adoption of energy-saving techniques such as microwave-assisted synthesis and flow chemistry is expected to reduce the carbon footprint of the manufacturing process. chemistryjournals.netnih.gov These methods can lead to shorter reaction times and lower energy consumption compared to traditional heating methods. nih.gov
Waste Reduction: Designing synthetic routes with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, will be a priority. nih.gov One-pot and multicomponent reactions are promising strategies to minimize waste by reducing the number of synthetic steps and purification processes. nih.gov
A notable example of a greener approach is the synthesis of ibuprofen (B1674241) developed by the BHC Company, which utilizes a catalytic process to improve atom economy and reduce waste. chemistryjournals.net Similarly, the development of environmentally friendly protocols for synthesizing various organic compounds using biodegradable catalysts and solvents highlights the potential for applying these principles to the production of this compound. nih.govnih.gov
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of this compound heavily relies on catalytic processes, particularly for the crucial carbon-carbon and carbon-nitrogen bond formations. The exploration of novel catalytic systems is a vibrant area of research, aiming for higher efficiency, greater selectivity, and the use of more sustainable and cost-effective metals.
Traditionally, palladium-based catalysts have been instrumental in cross-coupling reactions for synthesizing aromatic nitriles. nih.gov However, concerns about the cost and toxicity of palladium have spurred research into catalysts based on more abundant and less toxic metals like iron and nickel. nih.govberkeley.edu Research has shown that iron-based catalysts can exhibit enhanced bond-activating capabilities compared to their palladium counterparts in certain cross-coupling reactions. nih.gov Nickel-catalyzed reactions have also demonstrated high yields for the formation of certain aryl ethers, which can be precursors to compounds with similar structural motifs to this compound. berkeley.edu
Future research in this domain will likely focus on several key areas:
Earth-Abundant Metal Catalysis: A significant push towards replacing precious metal catalysts like palladium with catalysts based on iron, copper, and nickel is expected to continue. nih.govmdpi.com
Photoredox Catalysis: The combination of photoredox catalysis with nickel catalysis has emerged as a powerful tool for carbon-carbon bond formation, enabling the use of new types of starting materials for cross-coupling reactions. nih.gov
Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. semanticscholar.orgnih.gov Baeyer-Villiger monooxygenases, for instance, have been investigated for the synthesis of methyl propanoate. rsc.orgrug.nl The development of more robust and substrate-tolerant enzymes through protein engineering and directed evolution will expand the scope of biocatalysis in organic synthesis. semanticscholar.org
Nanoparticle Catalysis: Metal nanoparticles are gaining attention as highly active and often reusable catalysts for C-C bond forming reactions. mdpi.com The use of various stabilizers can enhance the performance and recoverability of these nanocatalysts. mdpi.com
Table of Emerging Catalytic Systems
| Catalytic System | Potential Advantage for Propanoate Synthesis | Research Focus |
| Iron-Based Catalysts | Lower cost and toxicity compared to palladium. nih.gov | Mimicking the bond activation mechanisms of palladium catalysts. nih.gov |
| Nickel/Photoredox Catalysis | Enables new types of cross-coupling reactions and the use of different feedstocks. nih.gov | Late-stage cross-coupling of functionalized alkyl fragments. nih.gov |
| Biocatalysts (Enzymes) | High selectivity and environmentally benign reaction conditions. semanticscholar.orgnih.gov | Engineering enzymes with broader substrate tolerance. semanticscholar.org |
| Metal Nanoparticles | High catalytic activity and potential for recyclability. mdpi.com | Development of stable and efficient nanoparticle catalysts for C-C bond formation. mdpi.com |
Expansion into Undiscovered Biological Applications and Target Identification
While this compound is primarily known as a chemical intermediate, its structural motifs are present in various biologically active molecules. This suggests a potential for undiscovered pharmacological activities and applications. Future research is poised to explore these possibilities through systematic screening and target identification.
The piperidine (B6355638) scaffold, a related structural feature, is a common element in bioactive molecules that target neurological and metabolic disorders. Furthermore, compounds containing the cyanophenyl group have been investigated as potent and selective inhibitors of enzymes like farnesyltransferase, which is a target in cancer therapy. ebi.ac.uk This precedent provides a strong rationale for investigating the biological profile of this compound and its derivatives.
Key future research directions include:
Pharmacological Screening: Broad-based screening of this compound and its analogues against a wide range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure and evaluation of the biological activity of the resulting derivatives will be crucial for identifying the key structural features responsible for any observed effects.
Target Deconvolution: For any identified bioactive derivatives, pinpointing the specific molecular target is a critical step. This can be achieved through a variety of techniques, including affinity chromatography and proteomic approaches.
Computational Modeling: In silico methods, such as molecular docking and pharmacophore modeling, can be employed to predict potential biological targets and guide the design of new derivatives with enhanced activity and selectivity. mdpi.com
Although direct biological data for this compound is limited, the known activity of related compounds provides a fertile ground for future investigations.
Integration in Cutting-Edge Functional Materials and Nanoscience
The unique electronic and structural properties of the cyanophenyl group make this compound and its derivatives promising candidates for integration into advanced functional materials and for applications in nanoscience. The nitrile group imparts a strong dipole moment, which can influence the self-assembly and bulk properties of materials.
Cyanobiphenyls, which share the cyanophenyl moiety, are well-known for their liquid crystalline properties and are key components in liquid crystal displays (LCDs). researchgate.netresearchgate.net The ability of these molecules to self-organize into ordered phases is fundamental to their application. researchgate.net Research has also explored the doping of cyanobiphenyl liquid crystals with nanoparticles to enhance their intrinsic properties. researchgate.netrsc.org
Emerging trends in this field suggest several exciting research avenues:
Liquid Crystals: The potential of this compound derivatives to form novel liquid crystalline phases with unique optical or electronic properties warrants investigation. The interplay between the molecular structure and the resulting mesophase behavior will be a key area of study.
Nanoporous Polymers: Polymerizable liquid crystals can be used as templates to create nanoporous polymer networks with highly ordered, nanometer-sized channels. mdpi.com These materials have potential applications in filtration, separation, and as scaffolds for other functional components. mdpi.com The incorporation of the cyanophenyl group could influence the pore size and surface chemistry of these materials.
Organic Electronics: The electronic properties of the cyanophenyl group make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Research could focus on synthesizing polymers or small molecules incorporating the this compound structure and evaluating their performance in electronic devices.
Nanoscience: The self-assembly of molecules containing the cyanophenyl group on surfaces or in solution could be harnessed to create well-defined nanostructures. rsc.org These nanostructures could have applications in areas such as sensing, catalysis, and drug delivery.
Table of Potential Applications in Materials Science
| Application Area | Relevant Property of Cyanophenyl Group | Future Research Direction |
| Liquid Crystals | Strong dipole moment, linear shape promotes mesophase formation. researchgate.netresearchgate.net | Synthesis and characterization of new liquid crystalline materials based on propanoate derivatives. |
| Nanoporous Polymers | Ability to direct self-assembly of polymerizable liquid crystals. mdpi.com | Creation of functional nanoporous membranes with tailored pore sizes and surface properties. mdpi.com |
| Organic Electronics | Electron-withdrawing nature, potential for charge transport. | Design and synthesis of novel organic semiconductors for electronic devices. |
| Nanoscience | Driving force for self-assembly into ordered nanostructures. rsc.org | Exploration of self-assembled monolayers and nanoparticles for sensing and catalysis. |
High-Throughput Synthesis and Screening Methodologies for Propanoate Libraries
To efficiently explore the potential of this compound derivatives in areas like drug discovery and materials science, high-throughput synthesis and screening methods are indispensable. nih.gov These approaches allow for the rapid generation and evaluation of large collections of structurally related compounds, known as libraries. nih.govnih.gov
Combinatorial chemistry, a key strategy in this field, involves the systematic and repetitive linking of different "building blocks" to create a vast number of diverse molecules. nih.gov This can be done using techniques like parallel synthesis, where many individual reactions are run simultaneously, or mixture-based approaches. researchgate.net
Future advancements in this area will likely focus on:
Automated Synthesis: The use of automated flow synthesis platforms can significantly accelerate the production of compound libraries, including those based on protein and peptide scaffolds. chemrxiv.org
Miniaturization: Performing reactions in microtiter plates (e.g., 96-, 384-, or 1536-well plates) allows for the parallel synthesis and screening of thousands of compounds using very small quantities of reagents. nih.gov
Novel Library Design: The design of libraries is crucial for maximizing the chances of finding active compounds. This involves selecting diverse building blocks and employing synthetic routes that are amenable to high-throughput execution. rsc.org
High-Throughput Screening (HTS): The development of rapid and sensitive assays is essential for screening large libraries for desired properties, whether it be biological activity or specific material characteristics. nih.gov
Virtual Screening: Computational methods, such as virtual combinatorial chemistry, can be used to generate and screen vast virtual libraries of compounds, helping to prioritize which molecules to synthesize and test experimentally, thereby saving time and resources. mdpi.com
Quality Control: Ensuring the identity and purity of compounds in a library is critical. High-throughput analytical techniques, such as flow injection mass spectrometry, are being developed for rapid quality control. scite.ai
By embracing these high-throughput methodologies, researchers can systematically explore the chemical space around this compound, accelerating the discovery of new compounds with valuable biological or material properties.
Q & A
Q. Advanced
- Molecular Docking (AutoDock/Vina) : Models interactions with enzyme active sites (e.g., COX-2 or kinases) using the compound’s 3D structure (PDB ID: 1CX2) .
- MD Simulations (GROMACS) : Predicts binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing cyano group) with bioactivity .
How does the stability of this compound vary under different storage and reaction conditions?
Q. Intermediate
- pH Sensitivity : Hydrolyzes rapidly in basic conditions (pH >10) to 3-(4-cyanophenyl)propanoic acid. Stabilized in anhydrous solvents (e.g., THF) .
- Thermal Stability : Decomposes above 150°C; DSC analysis shows endothermic peaks at 120–140°C .
- Light Exposure : UV-Vis spectra indicate photodegradation under UV light (λ = 254 nm), requiring amber glass storage .
What role does this compound play as an intermediate in multi-step organic syntheses?
Intermediate
It serves as a precursor for:
- Pharmaceuticals : Functionalized via amidation or reduction to yield bioactive amines (e.g., antidepressants) .
- Polymer Chemistry : Incorporated into acrylate copolymers for UV-resistant coatings .
- Ligand Synthesis : Modified with phosphine groups for transition-metal catalysts .
How are advanced NMR techniques (e.g., COSY, HSQC) applied to confirm the structure of this compound?
Q. Advanced
- COSY : Correlates adjacent protons (e.g., propanoate CH₂-CH₂ coupling) to assign spin systems .
- HSQC : Links ¹H signals to ¹³C shifts, confirming the ester carbonyl (δ ~170 ppm) and nitrile carbon (δ ~118 ppm) .
- NOESY : Detects spatial proximity between aromatic protons and the ester group, validating stereochemistry .
What methodologies are employed to assess the purity of this compound in academic research?
Q. Intermediate
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220 nm); retention time ~8.2 min .
- Melting Point Analysis : Sharp range (e.g., 85–87°C) indicates high crystallinity .
- Elemental Analysis : Confirms %C (70.9), %H (6.4), %N (6.9) within ±0.3% of theoretical values .
How do structural modifications (e.g., substituent effects) influence the biological activity of this compound analogs?
Q. Advanced
| Substituent | Position | Bioactivity Trend | Reference |
|---|---|---|---|
| -NO₂ | Para | ↑ Cytotoxicity | |
| -OCH₃ | Meta | ↓ Metabolic Stability | |
| -F | Para | ↑ Enzyme Inhibition |
Electron-withdrawing groups (e.g., -CN) enhance binding to hydrophobic enzyme pockets, while bulky substituents reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
